molecular formula C36H52N2O4 B611589 UniPR129 CAS No. 1639159-47-9

UniPR129

Cat. No. B611589
M. Wt: 576.82
InChI Key: JGYYGEYIQBZUCC-ZOOAIUBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UniPR129 is a competitive Eph-ephrin antagonist that acts by blocking in vitro angiogenesis at low micromolar concentrations.

Scientific Research Applications

Protein-Protein Interaction Inhibition

UniPR129 is notable for its role as a protein-protein interaction (PPI) inhibitor, specifically targeting the Eph-ephrin system. This system is crucial in various biological processes, including angiogenesis and tumor progression. Research by Ferlenghi et al. (2021) highlights UniPR129's potential in modulating these interactions, which could have significant implications in cancer therapy and other medical applications (Ferlenghi et al., 2021).

Eph/Ephrin Antagonist for Cancer Therapy

UniPR129 has also been evaluated as an Eph/ephrin antagonist for its anti-angiogenic properties, making it a candidate for cancer therapy. Giorgio et al. (2018) and Hatziapostolou & Polytarchou (2015) discuss the pharmacological properties of UniPR129 derivatives, emphasizing their potential in inhibiting angiogenesis, a key process in tumor growth and metastasis (Giorgio et al., 2018), (Hatziapostolou & Polytarchou, 2015).

Pharmacokinetic Optimization

Another aspect of UniPR129's application is in pharmacokinetic optimization. The research by Ferlenghi et al. (2021) also delves into strategies to enhance the bioavailability of UniPR129 in mice, which is crucial for its effectiveness in potential therapeutic applications. They investigated the functionalization of the C-3 position of UniPR129, demonstrating a successful approach to improve systemic exposure when orally administered (Ferlenghi et al., 2021).

properties

CAS RN

1639159-47-9

Product Name

UniPR129

Molecular Formula

C36H52N2O4

Molecular Weight

576.82

IUPAC Name

(S)-3-((R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1

InChI Key

JGYYGEYIQBZUCC-ZOOAIUBFSA-N

SMILES

OC(C[C@H](CC1=CNC2=C1C=CC=C2)NC(CC[C@@H](C)[C@H]3CC[C@H]4[C@@H]5CC[C@@H]6C[C@H](O)CC[C@]6(C)[C@H]5CC[C@@]43C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UniPR129;  Uni-PR-129;  Uni PR 129; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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